![molecular formula C21H19ClFN2O3PS B3042845 diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate CAS No. 680214-47-5](/img/structure/B3042845.png)
diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate
Vue d'ensemble
Description
Diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate is a complex organic compound characterized by the presence of a phosphonate group, a thioamide linkage, and a substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate typically involves multi-step organic reactions. One common approach is the reaction of diphenylphosphinic chloride with an appropriate amine derivative, followed by the introduction of the thioamide group. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphinic chloride: A precursor in the synthesis of diphenyl (1-{[(3-chloro-4-fluoroanilino)carbothioyl]amino}ethyl)phosphonate.
Thioamides: Compounds containing the thioamide functional group, similar in reactivity.
Substituted anilines: Compounds with various substituents on the aniline ring, affecting their chemical properties.
Uniqueness
This compound is unique due to its combination of a phosphonate group, a thioamide linkage, and a substituted aniline moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-diphenoxyphosphorylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN2O3PS/c1-15(24-21(30)25-16-12-13-20(23)19(22)14-16)29(26,27-17-8-4-2-5-9-17)28-18-10-6-3-7-11-18/h2-15H,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXDTODOXXDGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC(=S)NC1=CC(=C(C=C1)F)Cl)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


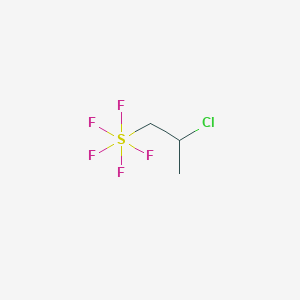
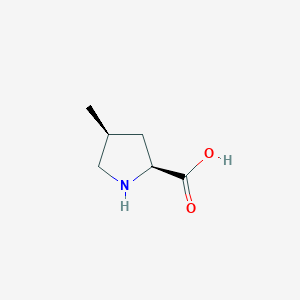
![4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B3042766.png)

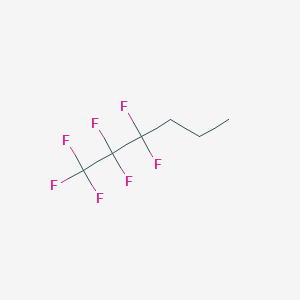
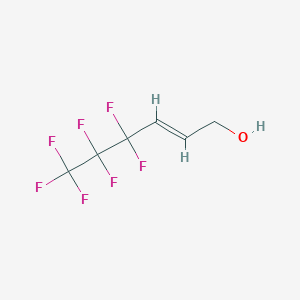
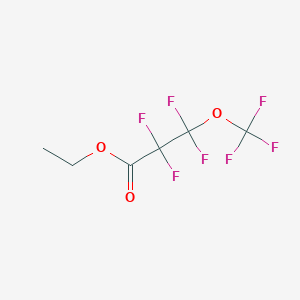
![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3042778.png)
![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-(tert-butyl)benzene-1-carbohydroximamide](/img/structure/B3042779.png)

![Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate](/img/structure/B3042782.png)
![Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3042783.png)
![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)
![O1-[4-(trifluoromethyl)benzoyl]-3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzene-1-carbohydroximamide](/img/structure/B3042785.png)
